6-(2,6-Dichlorobenzyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2,6-Dichlorobenzyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound with a complex structure. Let’s break it down:
6-(2,6-Dichlorobenzyl): This part of the compound contains a dichlorobenzyl group attached to the triazolo-thiadiazole core.
3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: The central core consists of a triazolo-thiadiazole ring fused with a pyridine ring.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors. For example:
Condensation Reaction: Starting from 2,6-dichlorobenzaldehyde and 4-aminopyridine, the triazolo-thiadiazole ring can be formed through a condensation reaction.
Ring Closure: The cyclization step involves the formation of the triazolo-thiadiazole ring by intramolecular reactions.
Industrial Production:
Industrial-scale production typically involves efficient and scalable methods. These may include:
High-Temperature Cyclization: Using suitable catalysts and optimized conditions to achieve high yields.
Continuous Flow Synthesis: Leveraging flow chemistry for better control and productivity.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the core.
Substitution: Substituents on the benzyl or pyridine ring can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective reducing agents.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.
Major Products:
The specific products depend on the reaction conditions and substituents. Isolated products may include derivatives with altered functional groups or regioisomers.
Scientific Research Applications
This compound finds applications in diverse fields:
Medicinal Chemistry: It may exhibit biological activity, making it a potential drug candidate.
Materials Science: Its unique structure could contribute to novel materials.
Agrochemicals: It might have pesticidal properties.
Mechanism of Action
The exact mechanism remains an active area of research. Potential molecular targets and pathways need further investigation.
Comparison with Similar Compounds
Similar Compounds
- Other triazolo-thiadiazoles
- Pyridine-containing heterocycles
Properties
Molecular Formula |
C15H9Cl2N5S |
---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
6-[(2,6-dichlorophenyl)methyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H9Cl2N5S/c16-11-2-1-3-12(17)10(11)8-13-21-22-14(19-20-15(22)23-13)9-4-6-18-7-5-9/h1-7H,8H2 |
InChI Key |
GZRNILRRQJVUQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NN3C(=NN=C3S2)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
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